molecular formula C17H17IN2O3S B6424763 methyl 2-ethyl-5-(4-iodophenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 618080-10-7

methyl 2-ethyl-5-(4-iodophenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No. B6424763
CAS RN: 618080-10-7
M. Wt: 456.3 g/mol
InChI Key: FAESPTGSOMKBTA-UHFFFAOYSA-N
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Description

“Methyl 2-ethyl-5-(4-iodophenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate” is a chemical compound with the linear formula C17H17IN2O3S . It has a molecular weight of 456.305 and is identified by the CAS Number: 618080-10-7 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The proposed reaction mechanism involved nucleophilic attack of the sulfur atom on the electrophilic cationic center with the formation of an intermediate product, which underwent [3,3]-Claisen rearrangement .

Scientific Research Applications

Anticancer Activity

Indole derivatives, including our compound of interest, have gained prominence due to their potential as anticancer agents. Researchers have explored their effects on cancer cells, aiming to develop novel therapies. The specific mechanisms of action involve inhibition of cell proliferation, induction of apoptosis, and interference with tumor growth pathways .

Neuroprotective and Anti-Neuroinflammatory Properties

Triazole-pyrimidine derivatives, such as our compound, have been investigated for their neuroprotective and anti-neuroinflammatory effects. These properties make them promising candidates for treating neurodegenerative diseases. In vitro studies have demonstrated their potential in safeguarding neurons and reducing neuroinflammation .

Catalytic Applications

The protodeboronation of pinacol boronic esters, a catalytic process, has been applied to related compounds. While not directly focused on our compound, this research highlights the versatility of pyrimidine-based structures in synthetic chemistry. Such reactions contribute to the synthesis of complex molecules, including natural products and alkaloids .

Anti-Proliferative Activity

Certain indole derivatives exhibit excellent anti-proliferative activity against various human cancer cell lines. For instance, spiro [indoline-3,2’-[1,3,4]thiadiazol]-one and spiro [indoline-3,3’-[1,2,4]triazolidin]-one have demonstrated potent effects against gastric carcinoma cells, breast adenocarcinoma cells, nasopharyngeal carcinoma cells, and oral carcinoma cells .

Plant Hormone Analogues

Indole-3-acetic acid, a plant hormone, is produced from tryptophan degradation in higher plants. While not directly related to our compound, understanding the biological potential of indole derivatives sheds light on their diverse applications, including plant growth regulation .

Future Directions

The future directions for this compound could involve further exploration of its neuroprotective and anti-inflammatory properties . It could potentially be developed as a therapeutic agent for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Mechanism of Action

properties

IUPAC Name

methyl 2-ethyl-5-(4-iodophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17IN2O3S/c1-4-12-15(21)20-14(10-5-7-11(18)8-6-10)13(16(22)23-3)9(2)19-17(20)24-12/h5-8,12,14H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAESPTGSOMKBTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-ethyl-5-(4-iodophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

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